(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol

Catalog No.
S2748811
CAS No.
1371150-53-6
M.F
C14H11N3OS
M. Wt
269.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)p...

CAS Number

1371150-53-6

Product Name

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol

IUPAC Name

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol

Molecular Formula

C14H11N3OS

Molecular Weight

269.32

InChI

InChI=1S/C14H11N3OS/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9+

InChI Key

IATLBPPKOUZGPP-OQLLNIDSSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)O

solubility

not available

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is a chemical compound characterized by its unique structural features, which include a phenolic group and a benzo[d]thiazole moiety linked through a hydrazone bond. The compound has a molecular formula of C15H14N2OSC_{15}H_{14}N_2OS and a molecular weight of 270.35 g/mol. Its structure allows for various chemical interactions and biological activities, making it significant in both research and potential therapeutic applications.

There is no scientific literature readily available on the specific mechanism of action of this compound. However, hydrazones in general can interact with biomolecules through various mechanisms, including hydrogen bonding and interaction with metal ions [].

Anticancer Potential

Studies have shown that (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol exhibits anticancer activity against melanoma cells. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported that the compound inhibited the growth of human melanoma A375 cells and induced apoptosis (programmed cell death) [].

  • Oxidation: The phenolic group can be oxidized to form quinone derivatives.
  • Reduction: The hydrazone linkage can be reduced to yield corresponding amines.
  • Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, potentially leading to halogenated or nitrated derivatives.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions.

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol exhibits notable biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. The compound acts primarily as a fluorescent sensor for biothiols, allowing for their detection in biological systems. Its mechanism of action involves interacting with biothiols, which are crucial in cellular defense against oxidative stress .

The synthesis of this compound typically involves a condensation reaction between 2-hydrazinylbenzo[d]thiazole and 4-hydroxybenzaldehyde. This reaction is usually conducted in ethanol under reflux conditions to facilitate the formation of the hydrazone linkage. Following the reaction, the product is isolated through filtration and recrystallization to achieve high purity .

Industrial Production Methods

While specific industrial production methods are not extensively documented, scaling up the laboratory synthesis would involve optimizing reaction conditions to enhance yield and purity, along with implementing purification techniques such as column chromatography or crystallization.

The compound has several applications across different fields:

  • Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
  • Biology: Explored for antimicrobial and anticancer properties.
  • Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.
  • Industry: Utilized in developing organic materials with specific electronic or optical properties .

Research on (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol has shown its effectiveness as a fluorescent sensor for detecting biothiols like cysteine at low concentrations (detection limit of 0.3 μM). This capability is particularly valuable in biochemical pathways related to oxidative stress and protein function regulation .

Several compounds share structural similarities with (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol:

Compound NameStructure Features
2-(benzo[d]thiazol-2-yl)hydrazineContains benzo[d]thiazole moiety; lacks phenolic group
4-hydroxybenzaldehydeContains phenolic group; lacks thiazole structure
2-aminobenzothiazoleSimilar thiazole structure; different functional groups

Uniqueness

The uniqueness of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol lies in its combined structural features of benzo[d]thiazole and phenol linked through a hydrazone bond. This specific configuration imparts distinct chemical reactivity and biological activity that differentiates it from other similar compounds .

XLogP3

4

Dates

Last modified: 08-16-2023

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